Cas no 1396846-99-3 (N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide)
N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide
- VU0524647-1
- 1396846-99-3
- F5857-0783
- N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylpropanamide
- AKOS024523369
- N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3-phenylpropanamide
- N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-phenylpropanamide
-
- Inchi: 1S/C16H20N2O2/c1-18-11-5-8-14(18)15(19)12-17-16(20)10-9-13-6-3-2-4-7-13/h2-8,11,15,19H,9-10,12H2,1H3,(H,17,20)
- InChI Key: XRTKJCXUFZXJBK-UHFFFAOYSA-N
- SMILES: OC(CNC(CCC1C=CC=CC=1)=O)C1=CC=CN1C
Computed Properties
- Exact Mass: 272.152477885g/mol
- Monoisotopic Mass: 272.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 54.3Ų
N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5857-0783-2μmol |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3-phenylpropanamide |
1396846-99-3 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F5857-0783-5μmol |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3-phenylpropanamide |
1396846-99-3 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5857-0783-10μmol |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3-phenylpropanamide |
1396846-99-3 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F5857-0783-1mg |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3-phenylpropanamide |
1396846-99-3 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F5857-0783-2mg |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3-phenylpropanamide |
1396846-99-3 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F5857-0783-3mg |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3-phenylpropanamide |
1396846-99-3 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5857-0783-4mg |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3-phenylpropanamide |
1396846-99-3 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5857-0783-5mg |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3-phenylpropanamide |
1396846-99-3 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F5857-0783-10mg |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3-phenylpropanamide |
1396846-99-3 | 10mg |
$118.5 | 2023-09-09 |
N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide Related Literature
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide
Introduction to N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide (CAS No. 1396846-99-3)
N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide, identified by its CAS number 1396846-99-3, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of a hydroxy group, a pyrrole ring, and a phenyl substituent contributes to its complex chemical behavior and biological activity.
TheN-terminus of the molecule is particularly noteworthy, as it incorporates aN-hydroxy group, which can influence the compound's solubility and reactivity. This feature is often exploited in medicinal chemistry for designing prodrugs or bioactive molecules that require specific metabolic activation. TheC-terminus, on the other hand, features a propyl chain with a phenyl group at the third carbon, adding to the molecule's hydrophobic character and potentially affecting its interaction with biological targets.
The core structure of N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide includes a pyrrole ring, which is a common motif in many biologically active compounds. Pyrrole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory effects. The1-methyl-substituent on the pyrrole ring further modulates its electronic properties and can enhance binding affinity to specific receptors.
In recent years, there has been growing interest in the development of novel compounds withN-hydroxylated amides as pharmacophores. These derivatives have shown promise in various therapeutic areas, including oncology and neurology. The hydroxyl group can participate in hydrogen bonding interactions, which are crucial for molecular recognition and binding to biological targets. Additionally, theN-hydroxylated amide can undergo enzymatic hydrolysis to release active species or serve as a precursor for further chemical modifications.
The phenyl substituent at the third carbon of the propyl chain in N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide adds another layer of complexity to its chemical profile. Phenyl groups are frequently found in pharmaceuticals due to their ability to enhance lipophilicity and improve oral bioavailability. They can also participate in π-stacking interactions, which are important for protein-ligand binding. The combination of these structural elements makes this compound a versatile scaffold for drug discovery.
Recent studies have highlighted the potential of N-hydroxylated amides as prodrugs or intermediates in synthetic chemistry. These compounds can be designed to release active pharmaceutical ingredients (APIs) under specific physiological conditions, such as enzymatic cleavage or pH changes. This approach has been particularly useful in developing drugs with improved pharmacokinetic profiles or targeted delivery systems.
The1-methyl-pyrrole ring in N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide has been investigated for its role in modulating biological activity. Pyrrole derivatives are known to exhibit a wide range of pharmacological effects, and the introduction of methyl groups can fine-tune these properties. For instance, methyl substitution can increase metabolic stability while maintaining or enhancing binding affinity to biological targets.
In conclusion, N-2-hydroxy-2-(1-methyl-1H-pyrrol - 2 - yl)ethyl - 3 - phenylpropanamide (CAS No. 1396846 - 99 - 3) is a structurally complex compound with potential applications in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further investigation in drug development. The presence of anN-hydroxyl group, a pyrrole ring with a methyl substituent, and a phenyl side chain contributes to its diverse chemical and biological properties. As research continues in this area, it is likely that more insights into the therapeutic potential of this compound will be uncovered.
1396846-99-3 (N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3-phenylpropanamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)